2-(Dihydroxyboranyl)-5-phenylbenzoic acid
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Overview
Description
2-(Dihydroxyboranyl)-5-phenylbenzoic acid is an organic compound that features a boronic acid group attached to a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxyboranyl)-5-phenylbenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dihydroxyboranyl)-5-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and nitrated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Dihydroxyboranyl)-5-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dihydroxyboranyl)-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . This interaction is crucial for its role in sensing, drug delivery, and enzyme inhibition .
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the carboxylic acid group.
Benzoic Acid: Lacks the boronic acid group.
2,4-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups instead of boronic acid.
Properties
Molecular Formula |
C13H11BO4 |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
2-borono-5-phenylbenzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,17-18H,(H,15,16) |
InChI Key |
BZQLEIOZBDZPPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O)(O)O |
Origin of Product |
United States |
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